molecular formula C23H24ClN3O5S B5070197 {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE

Cat. No.: B5070197
M. Wt: 490.0 g/mol
InChI Key: ONURFJQOFOFVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is a complex organic compound that features a combination of piperazine, sulfonyl, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the sulfonyl group can yield sulfides.

Mechanism of Action

The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is not fully understood. it is believed to interact with various molecular targets through its sulfonyl and isoxazole groups. These interactions could involve the inhibition of enzymes or the modulation of receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE apart is its unique combination of functional groups

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5S/c1-16-22(17(2)32-25-16)15-31-20-7-3-18(4-8-20)23(28)26-11-13-27(14-12-26)33(29,30)21-9-5-19(24)6-10-21/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONURFJQOFOFVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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